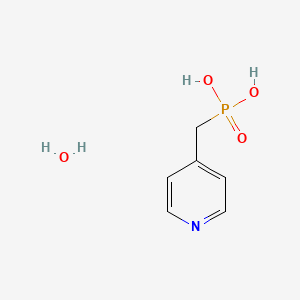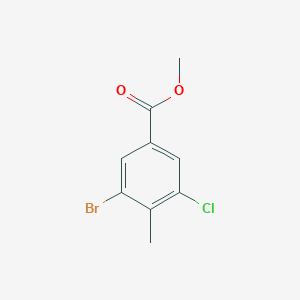![molecular formula C9H12N4O B1417817 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-59-9](/img/structure/B1417817.png)
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
“1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is an aromatic heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The molecular formula is C9H12N4O .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is based on a pyrazolo[3,4-d]pyrimidine core. This core is a fused nitrogen-containing heterocyclic ring system . The average mass of the molecule is 192.218 Da, and the monoisotopic mass is 192.101105 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not explicitly detailed in the available resources. The molecular formula is C9H12N4O, and the average mass is 192.218 Da .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity and Synthesis
Pyrazolo[3,4-d]pyrimidines, such as 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, are known for exhibiting affinity to A1 adenosine receptors. A study synthesized analogues of this compound and tested them for A1 adenosine receptor affinity using a binding assay. The research highlighted the influence of different substituents on receptor affinity, indicating potential applications in medicinal chemistry (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Effects in Cancer Cells
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents against various cancer cells. These compounds were found to inhibit the phosphorylation of Src, an important protein in cancer cell growth, and affect the expression of anti-apoptotic genes. This indicates their potential use in cancer therapeutics (Carraro et al., 2006).
Antimicrobial Applications
A study demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their antimicrobial screening. These compounds showed varying degrees of effectiveness against a range of microorganisms, suggesting their potential application in developing new antimicrobial agents (Sureja & Vadalia, 2017).
Role in Psoriasis Treatment
Research into pyrazolo[3,4-d]pyrimidine derivatives for psoriasis treatment revealed their ability to inhibit FMS-like tyrosine kinase 3 (FLT3), a potential target in psoriasis therapy. A specific derivative exhibited significant antipsoriatic effects in a mouse model, suggesting a new avenue for psoriasis treatment (Li et al., 2016).
Synthesis Techniques and Catalysis
Various studies have explored efficient synthesis techniques for pyrazolo[3,4-d]pyrimidin-4-ones, including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance the synthesis process but also contribute to green chemistry principles by reducing solvent use (Zhang et al., 2022).
Eigenschaften
IUPAC Name |
1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIVNFFUGROHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)



![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)





